molecular formula C19H22N4O B6130352 1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine

1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine

Cat. No. B6130352
M. Wt: 322.4 g/mol
InChI Key: HMIYWKREDOPNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a piperidine derivative containing an oxadiazole and pyrrole ring system, which provides it with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain.
Biochemical and physiological effects:
Studies have shown that 1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to have a low toxicity profile, which makes it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine is its low toxicity profile, which makes it a safe compound to use in lab experiments. However, its limited solubility in water can make it challenging to work with in aqueous environments.

Future Directions

1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine has shown promising results in preclinical studies, and further research is needed to explore its full potential. Some of the future directions for research on this compound include:
1. Further exploration of its anti-inflammatory and analgesic properties in different animal models.
2. Investigation of its potential as a drug candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
3. Study of its mechanism of action at the molecular level to gain a better understanding of its pharmacological effects.
4. Development of new synthetic methods for the preparation of this compound to improve its solubility and bioavailability.
In conclusion, 1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine is a promising compound with potential applications in various scientific fields. Further research is needed to fully explore its properties and potential as a drug candidate.

Synthesis Methods

The synthesis of 1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine involves the reaction of piperidine with 5-phenyl-1H-pyrrole-2-carboxylic acid hydrazide, followed by the addition of 4-chloromethyl-1-methyl-1,2,3,6-tetrahydropyridine and sodium carbonate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-[(1-methylpiperidin-4-yl)methyl]-5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-23-11-9-14(10-12-23)13-18-21-19(24-22-18)17-8-7-16(20-17)15-5-3-2-4-6-15/h2-8,14,20H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIYWKREDOPNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2=NOC(=N2)C3=CC=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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